5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as NMR, IR, and MS.
Chemical Reactions Analysis
5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways in microorganisms . This inhibition can result in the antimicrobial and anticancer effects observed in various studies .
Comparison with Similar Compounds
5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is unique compared to other thiadiazole derivatives due to its specific structure and functional groups. Similar compounds include:
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Known for its anticancer properties.
2-Amino-5-methyl-1,3,4-thiadiazole: Used in various chemical syntheses.
These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical and biological activities.
Properties
Molecular Formula |
C9H9N5O2S2 |
---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
5-[(5-ethyl-1,3,4-thiadiazol-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H9N5O2S2/c1-2-5-13-14-9(18-5)10-3-4-6(15)11-8(17)12-7(4)16/h3H,2H2,1H3,(H3,11,12,15,16,17) |
InChI Key |
XDFPWEVEXIOVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)N=CC2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
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